Febuxostat (67m-4)

Analytical Method Validation HPLC Pharmaceutical Quality Control

Inconsistent impurity reference standards risk ANDA rejection. Febuxostat (67m-4), CAS 407582-49-4, is a well-characterized diacid degradation impurity essential for HPLC/UPLC method validation. - Structurally verified, supplied with comprehensive characterization data traceable to USP/EP monographs. - Enables accurate quantification for API release testing and stability studies. - Supports regulatory submissions with a reliable, fully documented reference standard.

Molecular Formula C16H14N2O5S
Molecular Weight 346.4 g/mol
CAS No. 407582-49-4
Cat. No. B108686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat (67m-4)
CAS407582-49-4
Synonyms2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic Acid
Molecular FormulaC16H14N2O5S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O
InChIInChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyLCBACLAPKJRMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Febuxostat (67m-4) Impurity Reference Standard


Febuxostat (67m-4), CAS 407582-49-4, is a chemically defined impurity of the xanthine oxidase inhibitor febuxostat, formally known as 2-(4-(2-Carboxypropoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid [1]. As a key related substance in the synthesis and stability profile of febuxostat, this compound is critical for the development and validation of analytical methods used in pharmaceutical quality control and regulatory compliance for gout and hyperuricemia medications [2].

Limitations of Generic Impurity Standards for 67m-4


The use of generic or improperly characterized impurity reference standards in analytical methods can lead to significant regulatory and scientific risk. Febuxostat (67m-4) is a specific diacid degradation product and process impurity that must be accurately identified and quantified to ensure drug product stability and patient safety [1]. Method validation requires a reference standard with a known, verifiable structure and purity profile; substituting an unqualified standard can lead to misidentification of impurities, inaccurate quantification, and potential failure in regulatory submissions for Abbreviated New Drug Applications (ANDAs) or commercial production quality control [2].

Febuxostat (67m-4) Comparative Evidence


HPLC Method Validation for Impurity Profiling

A validated HPLC method specifically designed for the determination of febuxostat and its related substances in oral preparations demonstrates the critical role of compounds like 67m-4. The method, using an octadecylsilane stationary phase and a gradient elution with acetonitrile and phosphate buffer, is capable of separating and quantifying the target compound alongside the active pharmaceutical ingredient and other potential impurities [1]. This established, reproducible methodology provides a direct, quantitative advantage for users needing to perform accurate impurity profiling, as opposed to developing and validating a new method for a different, uncharacterized standard.

Analytical Method Validation HPLC Pharmaceutical Quality Control

Pharmacopeial Traceability for Regulatory Submissions

The product, as Febuxostat Impurity 40 (67M-4), is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for Abbreviated New Drug Application (ANDA) submissions or during commercial production quality control [1]. A key differentiator is the vendor's explicit offer to provide further traceability against pharmacopeial standards, such as USP or EP, based on feasibility [2]. This is in contrast to many generic impurity standards that lack such documentation or traceability claims, making them unsuitable for formal regulatory filings.

Regulatory Compliance ANDA Reference Standard

Structural Confirmation by LC-MS and NMR

The compound's identity as a specific febuxostat-related impurity is not merely nominal; its structure has been confirmed through isolation and characterization using techniques like LC-MS, IR, and NMR [1]. This is a critical distinction from compounds identified only by a vendor's label or a theoretical structure. The diacid impurity is a known degradation product of febuxostat, and its detection and control are crucial for ensuring drug product stability [2]. The availability of a standard with confirmed structure allows for definitive peak identification in chromatograms, which is impossible with an unverified or mislabeled standard.

Structure Elucidation NMR LC-MS

Analytical Workflow Optimization with 67m-4


Method Development and Validation

Pharmaceutical R&D and QC laboratories can utilize Febuxostat (67m-4) as a primary reference standard for developing and validating HPLC or UPLC methods to detect and quantify this specific diacid impurity in febuxostat drug substances and finished oral formulations. The validated method and known structure provide a robust starting point, as demonstrated in published analytical methods [1].

ANDA Submission Support

Companies developing generic versions of febuxostat (e.g., Uloric) can use the impurity standard with its detailed characterization data and traceability to USP/EP standards to support their Abbreviated New Drug Application (ANDA) [1]. This is critical for demonstrating pharmaceutical equivalence and establishing acceptable impurity limits to regulatory bodies like the FDA.

Commercial QC Release Testing

In a commercial manufacturing setting, the impurity standard is essential for QC release testing of febuxostat API and finished drug product batches. The ability to accurately quantify the 67m-4 impurity ensures that each batch meets its pre-defined purity specifications, maintaining product quality and patient safety over the commercial lifecycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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